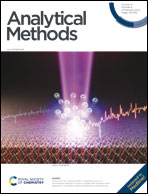Rapid, on-site detection of residual explosives based on a lab-in-a-capillary and UV fiber sensor
Analytical Methods Pub Date: 2014-10-10 DOI: 10.1039/C4AY02143F
Abstract
An integrated portable system based on a lab-in-a-capillary and a UV (190–400 nm) reflected fiber sensor was demonstrated for on-site detection of trace amounts of explosives in a micro-nanoliter droplet. The filtration and measurement of the residual explosive sample were integrated in a compact device. The micro-droplet (1 nL–1 μL) was loaded onto the capillary-end by the equilibrium between gravity and negative air pressure for UV spectral analysis. Moreover, a new mixed spectrum decomposition algorithm (MSDA) was used to calculate the concentration of multiple explosives in the soil of the explosion site. This system for real-time explosive analysis features a short sample preparation and analysis time (<5 s), low sample consumption (10 nL), wide detection range (1–250 ng μL−1), low detection limit (<10 pg), and is easy to disassemble and clean, which fulfills the requirements for on-site explosive detection.

Recommended Literature
- [1] Ethylene glycol: properties, synthesis, and applications
- [2] Book reviews
- [3] Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine
- [4] High throughput pyrogenic carbon (biochar) characterisation and quantification by liquid chromatography
- [5] Reversible-addition fragmentation chain transfer (RAFT) mediated depolymerization of brush polymers†
- [6] A new “bicycle helmet”-like copper(ii),sodiumphenylsilsesquioxane. Synthesis, structure and catalytic activity†
- [7] 1,2,3-Triazolyl-pyridine derivatives as chelating ligands for blue iridium(iii) complexes. Photophysics and electroluminescent devices†
- [8] Atom transfer radical cyclisation reactions mediated by copper complexes
- [9] Integrated measurement of intracellular proteins and transcripts in single cells†
- [10] Metals in neurodegenerative disease










